6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
描述
6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies.
作用机制
6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a selective and irreversible inhibitor of BTK. It covalently binds to the cysteine residue in the active site of BTK, which prevents the phosphorylation of downstream signaling molecules and inhibits BCR signaling. This leads to the inhibition of B-cell proliferation and survival, as well as the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has been shown to have potent anti-tumor activity in preclinical studies. It inhibits the proliferation and survival of B-cell malignancies, induces apoptosis, and suppresses the activation of BCR signaling. 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed in normal cells.
实验室实验的优点和局限性
6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized with high purity and yield. It has a selective and irreversible mechanism of action, which makes it a potent and effective inhibitor of BTK. 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has also been shown to have a favorable safety profile in preclinical studies.
One limitation of 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is that it may not be effective in all B-cell malignancies. It has been shown to be most effective in CLL and MCL, but may not be as effective in DLBCL. Another limitation is that 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine may have off-target effects on other kinases, which could lead to unwanted side effects.
未来方向
There are several future directions for the development of 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine. One direction is the evaluation of 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine in clinical trials for the treatment of B-cell malignancies. Phase I/II clinical trials have already been initiated for CLL and MCL, and further studies are needed to determine the efficacy and safety of 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine in these and other B-cell malignancies.
Another direction is the combination of 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine with other targeted therapies or chemotherapy agents. Preclinical studies have shown that 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine synergizes with other BTK inhibitors, such as ibrutinib, as well as with chemotherapy agents, such as venetoclax. Combination therapy may improve the efficacy of 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine and overcome resistance to single-agent therapy.
In conclusion, 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies for the treatment of B-cell malignancies. The selective and irreversible mechanism of action, favorable safety profile, and ease of synthesis make 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine an attractive candidate for further development. Future studies will determine the efficacy and safety of 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine in clinical trials and the potential for combination therapy with other targeted therapies or chemotherapy agents.
科学研究应用
6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has been extensively studied for its potential use in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine inhibits the growth and survival of B-cell malignancies by targeting the Bruton's tyrosine kinase (BTK) pathway. BTK is a critical signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cell malignancies.
属性
IUPAC Name |
6-chloro-4-N-(4-methylphenyl)-2-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5/c1-12(2)14-6-10-16(11-7-14)22-19-24-17(20)23-18(25-19)21-15-8-4-13(3)5-9-15/h4-12H,1-3H3,(H2,21,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHQWNSNJLSXND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。